molecular formula C22H25N3O4S2 B3298424 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 897469-43-1

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B3298424
CAS No.: 897469-43-1
M. Wt: 459.6 g/mol
InChI Key: NUKDLOHJXBNIBQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 6, linked via a piperazine ring to a propan-1-one moiety bearing a 4-methylbenzenesulfonyl group. The sulfonyl group contributes to solubility in polar solvents, while the methyl substituent on the benzene ring may influence metabolic stability . Its synthesis likely follows pathways analogous to other benzothiazole-piperazine hybrids, involving condensation of benzothiazole-2-amine with substituted piperazines and subsequent sulfonylation steps .

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-3-6-18(7-4-16)31(27,28)14-9-21(26)24-10-12-25(13-11-24)22-23-19-8-5-17(29-2)15-20(19)30-22/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKDLOHJXBNIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-methoxy-1,3-benzothiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-tubercular activity . Benzothiazole derivatives are known to exhibit inhibitory effects against Mycobacterium tuberculosis, likely by interfering with cell wall biosynthesis pathways.

Biological Studies

Research indicates that this compound can be utilized in studies focusing on:

  • Enzyme Inhibition: It has shown potential as an inhibitor of certain enzymes, which could be relevant in drug design and development.
  • Receptor Binding: The piperazine component allows for interactions with various receptors, making it a candidate for further pharmacological studies.

Industrial Applications

Due to its aromatic structure, the compound may find applications in:

  • Dyes and Pigments Production: Its chemical structure supports its use in synthesizing various dyes and pigments for industrial purposes.

Anti-Tubercular Activity

One notable study demonstrated that similar benzothiazole derivatives exhibited significant activity against Mycobacterium tuberculosis. The mechanism of action involved the inhibition of cell wall synthesis, suggesting that G856-8987 could potentially serve as a lead compound for developing new anti-tubercular drugs.

Biochemical Pathways

Another investigation explored the compound's interaction with cellular signaling pathways. It was found to influence gene expression and cellular metabolism, indicating its potential role in modulating biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . Additionally, it may interact with other proteins and pathways involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Benzothiazole Substituent Sulfonyl/Other Group Piperazine Linkage Key Properties/Activities References
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one 6-Methoxy 4-Methylbenzenesulfonyl Propan-1-one Enhanced solubility, moderate lipophilicity
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one 6-Chloro 4-Chlorobenzenesulfonyl Propan-1-one Higher lipophilicity, potential CYP inhibition
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 6-Ethoxy Phenyl (no sulfonyl) Propan-1-one Reduced solubility, increased metabolic stability
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one 7-Chloro (imidazo-fused) 4-Methylphenyl (on imidazole) 2-Methylpropan-1-one Enhanced planarity, possible antitumor activity
1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one None (chromenone core) 2-Methoxyphenyl (on piperazine) Ether-linked propan-1-one GPCR modulation (e.g., antidepressant)

Key Observations:

Benzothiazole Substituents :

  • 6-Methoxy : Electron-donating, improves solubility and may facilitate hydrogen bonding with targets .
  • 6-Chloro : Electron-withdrawing, increases lipophilicity and may enhance membrane permeability but reduce metabolic clearance .
  • 6-Ethoxy : Bulkier than methoxy, further increases lipophilicity and may slow oxidative metabolism .

Sulfonyl Group Variations: 4-Methylbenzenesulfonyl: Balances solubility and stability; methyl group may shield against rapid enzymatic degradation .

Piperazine Linkage Modifications: Propan-1-one vs. Ether-linked Derivatives: Compounds like those in exhibit altered conformational flexibility, impacting receptor binding kinetics .

Imidazo-fused analogs () demonstrate structural rigidity, often correlating with higher affinity for kinase targets in oncology .

Physicochemical Properties :

  • Solubility : Methoxy and sulfonyl groups enhance aqueous solubility compared to chloro or ethoxy substituents .
  • Melting Points : Sulfonyl-containing derivatives generally exhibit higher melting points due to strong intermolecular forces (e.g., reports mp 156–158°C for a sulfonamide analog).

Biological Activity

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound notable for its diverse biological activities. It belongs to the class of benzothiazole derivatives, which are widely recognized for their medicinal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, and it features a unique combination of a benzothiazole ring, a piperazine moiety, and a sulfonyl group. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The piperazine ring enhances the compound's ability to cross biological membranes, allowing it to modulate receptor activity effectively.
  • Hydrogen Bonding : The sulfonyl group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown promising results in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

Studies have suggested that compounds containing benzothiazole structures can act as antitumor agents. The ability of this compound to induce apoptosis in cancer cells has been explored, with indications that it may interact with apoptotic pathways .

Neuroprotective Effects

There is ongoing research into the neuroprotective potential of this compound. Its interaction with neurotransmitter systems may provide therapeutic avenues for treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds and their implications:

Study Findings
Study 1Demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2Investigated the cytotoxic effects on cancer cell lines, revealing IC50 values indicating potential as an anticancer agent.
Study 3Explored the neuroprotective effects in animal models, showing improved outcomes in models of neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction intermediates?

Answer: The compound can be synthesized via multi-step reactions involving:

Piperazine functionalization : Reacting 6-methoxy-1,3-benzothiazole-2-carboxylic acid with piperazine derivatives under nucleophilic substitution conditions .

Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Ketone formation : Coupling the sulfonylated intermediate with a propanone backbone using a carbonyl-activating agent (e.g., EDCI/HOBt).
Key intermediates :

  • 6-Methoxy-1,3-benzothiazol-2-yl-piperazine
  • 4-Methylbenzenesulfonyl chloride derivative

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, sulfonyl-linked protons at δ ~7.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 488.14; observed deviation < 2 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What pharmacological activities are associated with its structural motifs?

Answer:

  • Benzothiazole moiety : Known for antitumor and antimicrobial activity via kinase inhibition .
  • Sulfonyl group : Enhances metabolic stability and receptor binding (e.g., serotonin/dopamine receptors) .
  • Piperazine linker : Modulates pharmacokinetics by improving solubility and blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Answer:

  • Modify substituents :
    • Replace the methoxy group with halogens (e.g., Cl, F) to alter electron density and binding affinity .
    • Vary the sulfonyl group (e.g., trifluoromethylsulfonyl) to enhance hydrophobic interactions .
  • Assay design :
    • Use in vitro kinase profiling (e.g., EGFR, BRAF) to evaluate IC₅₀ shifts.
    • Perform molecular docking with homology models of target receptors (e.g., 5-HT₆) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardize assay conditions :

    ParameterRecommended Standardization
    Cell lineUse authenticated lines (e.g., HEK293 vs. HeLa)
    SolventDMSO concentration ≤ 0.1% (v/v)
    Incubation time48–72 hours for cytotoxicity assays
  • Validate with orthogonal assays : Compare fluorescence-based and radiometric kinase assays .

  • Control for batch variability : Synthesize multiple batches and test purity via HPLC (>98%) .

Q. How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS over 24 hours.
  • Plasma stability : Add to human plasma (37°C) and quantify parent compound degradation at 0, 1, 4, and 8 hours .
  • Photostability : Expose to UV light (320–400 nm) and track photodegradation products .

Q. What computational methods predict its ADMET properties?

Answer:

  • Lipinski’s Rule of Five :

    PropertyValueCompliance
    Molecular weight486.5 g/mol≤500 ✔️
    LogP3.2≤5 ✔️
    H-bond donors0≤5 ✔️
    H-bond acceptors6≤10 ✔️
  • SwissADME : Predict bioavailability radar and gastrointestinal absorption .

  • MD simulations : Model blood-brain barrier penetration using CHARMM force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

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